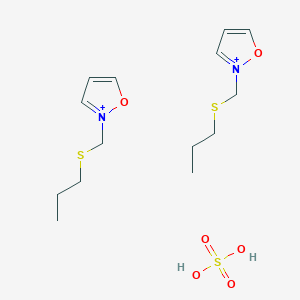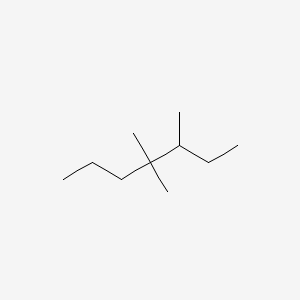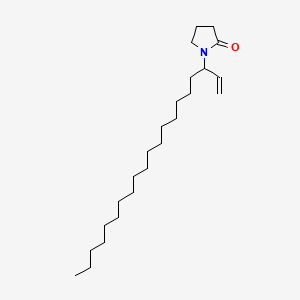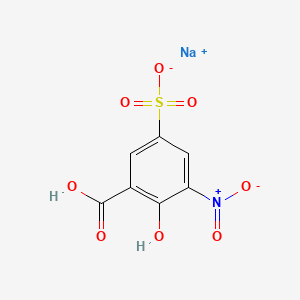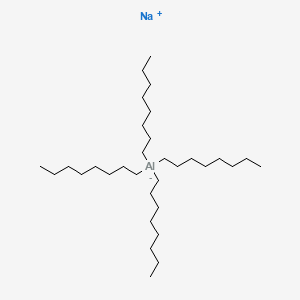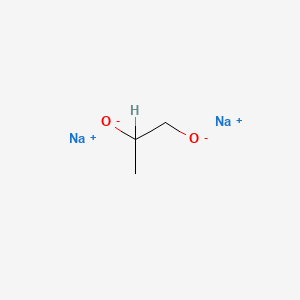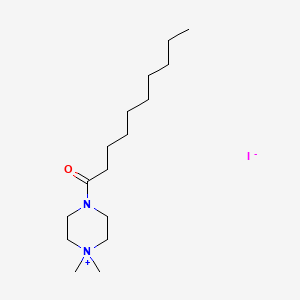
4-Decanoyl-1,1-dimethylpiperazin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 126189 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with biological systems, making it a subject of interest in medicinal chemistry and pharmacology.
Méthodes De Préparation
The synthesis of NSC 126189 involves several steps, each requiring specific reaction conditions and reagents. The synthetic routes typically include:
Initial Formation: The starting materials undergo a series of chemical reactions, including condensation and cyclization, to form the core structure of NSC 126189.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production: On an industrial scale, the production of NSC 126189 may involve continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
NSC 126189 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products.
Substitution: NSC 126189 can participate in substitution reactions where one functional group is replaced by another. Common reagents include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols.
Applications De Recherche Scientifique
NSC 126189 has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: The compound is studied for its effects on cellular processes and its potential as a tool for probing biological pathways.
Medicine: NSC 126189 is investigated for its therapeutic potential, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.
Industry: In industrial applications, NSC 126189 is used in the development of new materials and as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of NSC 126189 involves its interaction with specific molecular targets within biological systems. These interactions can modulate various pathways, leading to changes in cellular function. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing downstream effects.
Comparaison Avec Des Composés Similaires
NSC 126189 can be compared to other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as NSC 188491 and NSC 65346 share structural similarities with NSC 126189 but differ in their specific functional groups and biological activities.
Uniqueness: NSC 126189 is unique in its ability to interact with a broader range of molecular targets, making it a versatile tool in scientific research.
Propriétés
Numéro CAS |
32706-01-7 |
|---|---|
Formule moléculaire |
C16H33IN2O |
Poids moléculaire |
396.35 g/mol |
Nom IUPAC |
1-(4,4-dimethylpiperazin-4-ium-1-yl)decan-1-one;iodide |
InChI |
InChI=1S/C16H33N2O.HI/c1-4-5-6-7-8-9-10-11-16(19)17-12-14-18(2,3)15-13-17;/h4-15H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
TWPYLUBMYIUQIG-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCC(=O)N1CC[N+](CC1)(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


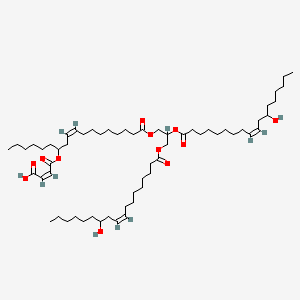


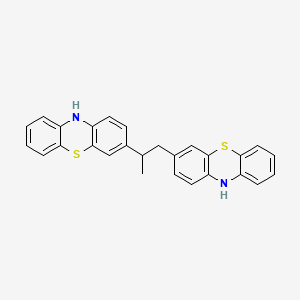
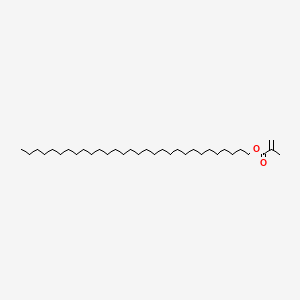

![3-[3-(Dodecyloxy)-2-hydroxypropoxy]propanol](/img/structure/B12657957.png)
